2-(3-Methylbenzyl)pyrrolidine
Overview
Description
2-(3-Methylbenzyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 3-methylbenzyl group. Pyrrolidines are known for their significant role in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds in drug design.
Scientific Research Applications
2-(3-Methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It serves as a scaffold in drug design, aiding in the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in many bioactive compounds, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to interact with its targets in a unique manner, leading to various biological effects.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Another method involves the reductive amination of 3-methylbenzaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with catalysts such as palladium on carbon can facilitate the hydrogenation steps in the synthesis. Additionally, process optimization techniques like temperature and pressure control are employed to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the 3-methylbenzyl group.
N-Benzylpyrrolidine: A similar compound with a benzyl group instead of a 3-methylbenzyl group.
2-(4-Methylbenzyl)pyrrolidine: A structural isomer with the methyl group at the 4-position of the benzyl ring.
Uniqueness
2-(3-Methylbenzyl)pyrrolidine is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEQLPGVHXUHDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287444 | |
Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-61-5 | |
Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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